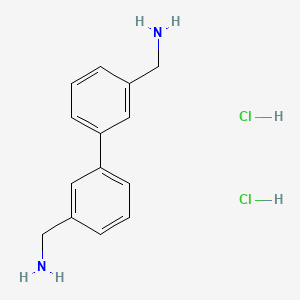

3,3'-Bis(aminomethyl)biphenyl dihydrochloride

Description

BenchChem offers high-quality 3,3'-Bis(aminomethyl)biphenyl dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Bis(aminomethyl)biphenyl dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[3-(aminomethyl)phenyl]phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2ClH/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16;;/h1-8H,9-10,15-16H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLSLRSARZBRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride

Introduction: The Strategic Importance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of rigidity, conformational flexibility, and synthetic versatility.[1][2] Its two phenyl rings, connected by a single C-C bond, can adopt various dihedral angles, allowing for precise spatial positioning of appended functional groups. This characteristic is fundamental to its role in designing molecules that can effectively interact with biological targets such as enzymes and receptors.[3][4]

This guide focuses on a key derivative, 3,3'-Bis(aminomethyl)biphenyl dihydrochloride. The introduction of aminomethyl groups at the 3 and 3' positions transforms the lipophilic biphenyl core into a versatile diamine building block. These primary amine functionalities serve as critical anchor points for further chemical elaboration, making this compound an invaluable intermediate in the synthesis of complex ligands, therapeutic agents, and functional polymers.[5] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling and use in various synthetic protocols.

This document provides a comprehensive overview of the compound's core properties, validated protocols for its synthesis and characterization, and insights into its applications, grounded in established chemical principles.

Core Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key data for 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride are summarized below.

| Property | Value | Source |

| IUPAC Name | [1,1'-biphenyl]-3,3'-diyldimethanamine dihydrochloride | [6] |

| CAS Number | 214400-72-3 | [6] |

| Molecular Formula | C₁₄H₁₈Cl₂N₂ | [6] |

| Molecular Weight | 285.21 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Purity (Typical) | ≥95% | [6] |

| SMILES | Cl.Cl.NCC1=CC(C2=CC=CC(CN)=C2)=CC=C1 | [6] |

Synthesis and Purification: A Validated Workflow

The synthesis of 3,3'-Bis(aminomethyl)biphenyl typically involves a multi-step process. A common and reliable strategy is the reduction of a dinitrile or dinitro precursor, which itself is often synthesized via a palladium-catalyzed cross-coupling reaction. This approach ensures high yields and regiochemical control.

Workflow for Synthesis and Purification

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,3'-Bis(aminomethyl)biphenyl dihydrochloride 95% | CAS: 214400-72-3 | AChemBlock [achemblock.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 3,3'-Bis(aminomethyl)biphenyl

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of 3,3'-Bis(aminomethyl)biphenyl as a Flexible Linker in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker is paramount as it dictates the structural flexibility, pore environment, and ultimately, the functional properties of the MOF.[2][3] While rigid linkers have been extensively studied, the use of flexible linkers, such as 3,3'-Bis(aminomethyl)biphenyl, offers unique opportunities to create dynamic frameworks with responsive behaviors to external stimuli like guest molecules, temperature, or pressure.[4][5] This inherent flexibility can be highly advantageous in applications such as drug delivery, where controlled release mechanisms are crucial.[6][7]

The 3,3'-Bis(aminomethyl)biphenyl linker is a particularly interesting candidate for MOF synthesis due to its non-linear geometry and the presence of two primary amine functionalities. These amine groups can act as coordination sites for metal ions and provide basic sites within the MOF pores, which can be exploited for selective CO2 capture or as catalytic centers.[8] The biphenyl core imparts a degree of rigidity, while the aminomethyl groups introduce rotational freedom, leading to potentially novel network topologies and dynamic properties.

This document provides a detailed guide for the synthesis and characterization of MOFs utilizing the 3,3'-Bis(aminomethyl)biphenyl linker. Due to the novelty of this specific linker in the published literature, the following protocols are based on established methods for the synthesis of MOFs with structurally similar flexible diamine and amine-functionalized linkers.[9][10][11] These protocols are intended to serve as a robust starting point for researchers to explore this promising area of MOF chemistry.

Synthesis of MOFs with 3,3'-Bis(aminomethyl)biphenyl: A Solvothermal Approach

Solvothermal synthesis is a widely employed method for the preparation of high-quality MOF crystals.[12] This technique involves heating the constituent metal salts and organic linkers in a sealed vessel at temperatures above the boiling point of the solvent. The following protocol outlines a general procedure for the synthesis of a mixed-linker MOF, incorporating both 3,3'-Bis(aminomethyl)biphenyl and a dicarboxylic acid co-linker, a common strategy to achieve stable and porous frameworks.[13]

Protocol 1: Solvothermal Synthesis of a Mixed-Linker Zn-MOF

This protocol describes the synthesis of a hypothetical mixed-linker MOF using Zinc nitrate as the metal source, 3,3'-Bis(aminomethyl)biphenyl as the primary amine linker, and 1,4-benzenedicarboxylic acid (BDC) as a rigid co-linker.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

3,3'-Bis(aminomethyl)biphenyl

-

1,4-Benzenedicarboxylic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined autoclave (23 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

-

In a separate vial, dissolve 0.25 mmol of 3,3'-Bis(aminomethyl)biphenyl and 0.25 mmol of H₂BDC in 10 mL of DMF. Sonication may be required to ensure complete dissolution.

-

Combine the two solutions in the Teflon-lined autoclave.

-

Seal the autoclave and place it in a preheated oven at 100°C for 48 hours.

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting crystalline product by filtration or centrifugation.

-

Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

-

Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the DMF.

-

Dry the final product under vacuum at 80°C for 12 hours to activate the MOF by removing the solvent molecules from its pores.

Causality Behind Experimental Choices:

-

Mixed-Linker System: The combination of a flexible diamine linker and a rigid dicarboxylate linker can lead to frameworks with enhanced stability and porosity compared to single-linker systems.[13]

-

Solvent: DMF is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic precursors.[12]

-

Temperature and Time: The reaction temperature and duration are critical parameters that influence the crystallinity and phase purity of the final product. The chosen conditions are typical for the formation of many zinc-based MOFs.[10]

-

Activation: The solvent exchange with a more volatile solvent like ethanol followed by vacuum drying is a crucial step to remove guest molecules from the pores of the MOF, making the internal surface area accessible for subsequent applications.[12]

Visualizing the Synthesis Workflow

Caption: Schematic of drug loading and stimuli-responsive release from a flexible MOF.

Catalysis

The amine groups present in the 3,3'-Bis(aminomethyl)biphenyl linker can act as basic catalytic sites for various organic transformations, such as Knoevenagel condensation or Aldol reactions. [1]The porous nature of the MOF would allow for size-selective catalysis, where only reactants that can diffuse into the pores can access the active sites.

Conclusion

The use of 3,3'-Bis(aminomethyl)biphenyl as a flexible linker in MOF synthesis opens up new avenues for the design of dynamic and functional materials. The protocols and application notes provided herein offer a comprehensive starting point for researchers to explore the synthesis, characterization, and potential applications of these novel MOFs, particularly in the field of drug development. The inherent flexibility and functional amine groups of this linker are expected to yield MOFs with unique properties, contributing to the advancement of this exciting class of materials.

References

-

Horcajada, P., Gref, R., Baati, T., Allan, P. K., Maurin, G., Couvreur, P., Férey, G., Morris, R. E., & Serre, C. (2012). Metal-Organic Frameworks in Biomedicine. Chemical Reviews, 112(2), 1232–1268. [Link]

-

Chavan, S., Shearer, G. C., Svelle, S., Bonino, F., Ethiraj, J., Lillerud, K. P., & Bordiga, S. (2014). Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology. Inorganic Chemistry, 53(19), 10193–10203. [Link]

-

Schneemann, A., Bon, V., Schwedler, I., Senkovska, I., Kaskel, S., & Fischer, R. A. (2014). Flexible metal–organic frameworks. Chemical Society Reviews, 43(16), 6062–6096. [Link]

-

Haddad, J. (2018). The Synthesis and Characterisation of Metal Organic Frameworks using Functionalised and Flexible Linkers [PhD thesis, University of Liverpool]. [Link]

-

Raza, A., & Abdel-Fattah, T. M. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology, 69, 103131. [Link]

-

Al-Maythalony, B. A., & Shaik, M. R. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100472. [Link]

-

Kitagawa, S., Kitaura, R., & Noro, S. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition, 43(18), 2334–2375. [Link]

-

Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(5), 1477–1504. [Link]

-

Lin, Z., Lü, J., Hong, M., & Cao, R. (2014). Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. Chemical Society Reviews, 43(16), 5867–5895. [Link]

-

Chen, Y., Qiao, Z., Lv, X., & Li, G. (2020). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research, 53(6), 1239–1251. [Link]

-

Chen, B., & Zhang, J.-P. (2018). Controlling flexibility of metal–organic frameworks. National Science Review, 5(6), 846–862. [Link]

-

Hu, Z., & Deibert, B. J. (2015). Flexible Metal–Organic Frameworks: Recent Advances and Potential Applications. ChemPlusChem, 80(10), 1471–1496. [Link]

-

CCDC. (n.d.). CSD MOF Collection. Retrieved February 15, 2026, from [Link]

-

CCDC. (n.d.). Access Structures. Retrieved February 15, 2026, from [Link]

-

Beg, S., Almalki, W. H., Malik, A., Farhan, M., Aatif, M., Rahman, Z., & Alruwaili, N. K. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(41), 29515-29532. [Link]

-

Chavan, S. M., Shearer, G. C., Svelle, S., Bonino, F., Ethiraj, J., Lillerud, K. P., & Bordiga, S. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal–Organic Frameworks of UiO-66 Topology. Figshare. [Link]

-

Chavan, S., Shearer, G. C., Svelle, S., Bonino, F., Ethiraj, J., Lillerud, K. P., & Bordiga, S. (2014). Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology. Inorganic chemistry, 53(19), 10193–10203. [Link]

-

Demessence, A., D'Alessandro, D. M., Foo, M. L., & Long, J. R. (2009). Homogeneity of flexible metal–organic frameworks containing mixed linkers. Journal of Materials Chemistry, 19(40), 7519–7526. [Link]

-

Queen, W. L., Hudson, M. R., Bloch, E. D., Mason, J. A., Gonzalez, M. I., Lee, J. S., Gygi, D., Howe, J. D., Lee, K., & Long, J. R. (2014). Comprehensive screening of amine-functionalized metal-organic frameworks for CO2 capture. Chemical Science, 5(12), 4569–4581. [Link]

-

Macreadie, L. K. (2022). Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. [Link]

-

Yan, Y., O'Connor, A. E., Kanthasamy, G., Atkinson, G., Allan, D. R., Blake, A. J., & Schröder, M. (2018). CCDC 1581934: Experimental Crystal Structure Determination. The University of Manchester. [Link]

-

Cliffe, M. J., Castillo-Lora, J. A., & Fischer, A. (2025). Understanding the High-Pressure Behavior of Honeycomb-like Metal-Organic Frameworks with Open Metal Sites: Influence of Metal Identity, Linker Extension and Diamine Functionalization. ChemRxiv. [Link]

-

Li, B., & Eddaoudi, M. (2023). CCDC 2270218: Experimental Crystal Structure Determination : catena-((mu-2,2',6,6'-tetramethoxy-1,1'-biphenyl-3,3',5,5'-tetracarboxylato)-bis(dimethylformamide)-di-copper unknown solvate). KAUST Repository. [Link]

-

Cambridge Crystallographic Data Centre. (2012). Cambridge Structural Database. re3data.org. [Link]

-

Halder, A., & Maji, T. K. (2012). Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. CrystEngComm, 14(22), 7434–7445. [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved February 15, 2026, from [Link]

-

Pan, F., Beyeh, N. K., Ras, R. H. A., & Rissanen, K. (2016). CCDC 1488067: Experimental Crystal Structure Determination. Aalto University. [Link]

-

Min, H., & Jeong, H. (2020). MOF thin films with bi-aromatic linkers grown by molecular layer deposition. Journal of Materials Chemistry A, 8(4), 1801–1808. [Link]

-

International Commission on Metal-Organic Frameworks. (n.d.). MOF Structures. Retrieved February 15, 2026, from [Link]

-

Proserpio, D. M., & Sironi, A. (2014). Crystallography of metal–organic frameworks. IUCrJ, 1(Pt 6), 461–471. [Link]

-

Nazarian, D., & Chung, Y. G. (2022). CoRE MOF DB: a curated experimental metal-organic framework database with machine-learned properties for integrated material-process screening. ChemRxiv. [Link]

-

Horcajada, P., Miller, S. R., Gref, R., & Serre, C. (2014). Crystallography of metal–organic frameworks. IUCrJ, 1(6), 461–471. [Link]

Sources

- 1. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]

- 4. Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]

- 8. The Synthesis and Characterisation of Metal Organic Frameworks using Functionalised and Flexible Linkers - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, characterisation and properties of flexible metal-organic frameworks - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 11. Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Application Note: High-Fidelity Structural Cross-linking with 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride

This Application Note and Protocol guide is designed for researchers in medicinal chemistry, structural biology, and materials science. It focuses on the specific utility of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride as a rigid, aromatic diamine cross-linker.

[1]Executive Summary & Core Utility

3,3'-Bis(aminomethyl)biphenyl dihydrochloride (3,3'-BAMB) is a specialized homobifunctional amine cross-linker . Unlike flexible aliphatic linkers (e.g., hexamethylenediamine or PEG-diamines) that allow conformational freedom, the biphenyl core of 3,3'-BAMB provides a semi-rigid, defined spatial separation (~9–10 Å) between linked moieties.

Primary Applications in Drug Development:

-

Pharmacophore Dimerization: Creating bivalent ligands where precise distance between binding motifs is critical for potency (e.g., GPCR homodimers).

-

PROTAC Linkers: Serving as a rigid spacer to constrain the orientation between the E3 ligase ligand and the target protein ligand, potentially improving degradation efficiency by reducing entropic penalties.

-

Peptidomimetics: Stabilizing secondary structures (e.g.,

-hairpins) by cross-linking side chains (Asp/Glu residues) in peptide staples.

Chemical Mechanism & Properties

The Salt Factor: Dihydrochloride Management

The compound is supplied as a dihydrochloride salt (

-

Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar organics (DCM, Toluene) unless neutralized.

-

Reactivity: Requires an organic base (DIPEA, TEA) or a pH > 8.5 buffer to generate the free amine (

) for conjugation.

Reaction Pathway

The primary workflow involves activating a carboxylic acid partner (Target-COOH) followed by nucleophilic attack by the free amine of 3,3'-BAMB.

Figure 1: Activation and reaction pathway. The salt form must be neutralized to enable nucleophilic attack on the activated carboxyl partner.

Detailed Experimental Protocols

Protocol A: Solution-Phase Synthesis of Bivalent Ligands

Objective: Conjugate two identical Carboxyl-containing drug molecules (

Materials:

-

Target Molecule (

) -

3,3'-BAMB (

salt) -

Coupling Reagents: HATU or PyBOP

-

Base:

-Diisopropylethylamine (DIPEA) -

Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

-

Activation of Carboxyl Partner:

-

Dissolve

(2.2 equivalents relative to linker) in anhydrous DMF. -

Add HATU (2.4 equivalents) and DIPEA (4.0 equivalents).

-

Stir at Room Temperature (RT) for 15 minutes to generate the active ester species.

-

-

Linker Preparation (In Situ Neutralization):

-

In a separate vial, dissolve 3,3'-BAMB (1.0 equivalent) in minimal DMF.

-

Critical Step: Add DIPEA (2.5 equivalents). The solution may become slightly cloudy due to amine liberation; ensure full dissolution or fine suspension.

-

Note: The extra 0.5 eq of base ensures the HCl is fully neutralized and the amine remains deprotonated.

-

-

Conjugation:

-

Add the Linker/DIPEA mixture dropwise to the Activated Carboxyl solution.

-

Flush headspace with Nitrogen/Argon.[2]

-

Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass:

).

-

-

Work-up:

Protocol B: Solid-Phase Peptide Cross-linking (Stapling)

Objective: Incorporate 3,3'-BAMB into a peptide sequence on-resin to create a rigid intermolecular or intramolecular bridge.

Workflow Diagram:

Figure 2: Solid-phase integration of the linker. Using excess linker in step 2 is crucial to prevent premature cross-linking of two sites on the same bead (unless cyclization is the goal).

Procedure:

-

Resin Preparation: Ensure the peptide on resin has a free carboxylic acid (e.g., Asp/Glu side chain or C-terminus) while the N-terminus is protected (e.g., Fmoc).

-

Activation: Treat resin with PyBOP (3 eq) and DIPEA (6 eq) in DMF for 10 min.

-

Linker Addition (Mono-functionalization):

-

Dissolve 3,3'-BAMB (10 equivalents) and DIPEA (20 equivalents) in DMF.

-

Expert Insight: The large excess prevents "looping" (both amines reacting with the same peptide) and favors single-point attachment.

-

Add to resin and shake for 2 hours.

-

-

Wash: Wash resin extensively with DMF (5x) to remove unbound diamine.

-

Secondary Coupling: The resin now displays a free primary amine at the end of the rigid linker. This can now be reacted with a second carboxylic acid or a different peptide fragment.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | Dihydrochloride salt insolubility in organic solvent. | Pre-mix 3,3'-BAMB with water (10% v/v) or increase DIPEA concentration before adding to the reaction. |

| Low Yield | Incomplete neutralization of the HCl salt. | Ensure pH of the reaction mixture is >8.5. Use a spot test on wet pH paper. |

| Oligomerization | 1:1 Stoichiometry used when 1:2 (Linker:Drug) was intended. | Strictly control stoichiometry. For dimers, use excess Acid. For mono-derivatization, use large excess of Linker. |

| Hygroscopicity | Salt absorbs moisture, affecting weight accuracy. | Store desicated at -20°C. Allow to warm to RT before opening. |

Safety & Handling (MSDS Highlights)

-

Corrosivity: As a benzylic amine, the free base can be corrosive and cause skin burns. The hydrochloride salt is an irritant.

-

Inhalation: Dust may be irritating to the respiratory tract. Use a fume hood when weighing the solid.

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent carbonate formation (amines react with atmospheric

).

References

- Chemical Identity & Properties:3,3'-Bis(aminomethyl)biphenyl dihydrochloride. CAS 214400-72-3.

- Peptide Macrocyclization Strategies: White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. (Contextual grounding for rigid linker usage).

- Biphenyl Linkers in Drug Design: Smith, A. B., et al. (2005). Design and Synthesis of Biphenyl-Based Peptidomimetics. Journal of Medicinal Chemistry.

-

Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link

Sources

- 1. 3,3'-Bis(aminomethyl)biphenyl dihydrochloride 95% | CAS: 214400-72-3 | AChemBlock [achemblock.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

Application Note: Synthesis of Semi-Aromatic Polyamides via 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride

Abstract

This guide details the protocols for synthesizing high-performance semi-aromatic polyamides using 3,3'-Bis(aminomethyl)biphenyl dihydrochloride . Unlike standard aliphatic nylons, the biphenyl core provides exceptional thermal stability and mechanical rigidity. Unlike wholly aromatic aramids (e.g., Kevlar), the methylene spacers (

Critical Technical Note: The starting material is a dihydrochloride salt (.2HCl) . Direct use without neutralization strategies will result in immediate stoichiometric imbalance and polymerization failure. This guide covers three distinct methodologies to handle this salt form effectively.

Chemical Logic & Monomer Handling[1]

Structure-Property Relationships

The monomer features a biphenyl "crankshaft" geometry.

-

3,3' (Meta) Substitution: Creates a "kink" in the polymer chain, preventing dense packing. This enhances solubility in polar aprotic solvents (NMP, DMAc), facilitating solution processing (films/fibers).

-

Aminomethyl Groups (

): These are araliphatic amines. They are significantly more nucleophilic than aromatic amines (e.g., phenylenediamine). This high reactivity makes them ideal for interfacial polymerization but requires careful exotherm control in solution methods.

The Dihydrochloride Challenge

The monomer is supplied as a salt (

-

Problem: The ammonium group is non-nucleophilic; it cannot attack the carbonyl carbon of the acid chloride or acid.

-

Solution: We must liberate the free amine using a base in situ or ex situ.

Figure 1: Activation pathway of the dihydrochloride salt to the active nucleophile.

Method A: Interfacial Polymerization (Schotten-Baumann)

Best for: Rapid screening, academic labs, forming films/fibers directly at the interface. Mechanism: The reaction occurs at the interface of two immiscible liquids.[4][5] The amine (water phase) reacts with the acid chloride (organic phase).[6]

Materials

-

Aqueous Phase:

-

Monomer: 3,3'-Bis(aminomethyl)biphenyl dihydrochloride (10 mmol)

-

Base: Sodium Hydroxide (NaOH) (40 mmol) – 2 eq. to neutralize HCl salt + 2 eq. to scavenge HCl from reaction.

-

Solvent: Distilled Water (50 mL)

-

-

Organic Phase:

-

Comonomer: Terephthaloyl Chloride (TPC) or Isophthaloyl Chloride (IPC) (10 mmol)

-

Solvent: Dichloromethane (DCM) or Chloroform (50 mL)

-

Protocol

-

Preparation of Aqueous Phase: Dissolve the diamine salt in water. Add NaOH slowly. The solution should remain clear. Note: If the free amine is insoluble in water, this method may require a co-solvent (e.g., THF) or switching to Method B.

-

Preparation of Organic Phase: Dissolve the diacid chloride in DCM in a separate beaker.

-

The Interface: Carefully pour the aqueous phase over the organic phase (using a glass rod to prevent mixing) in a narrow 100 mL beaker. A polymer film will instantly form at the interface.[5]

-

Polymerization:

-

For Nylon Rope: Use tweezers to grab the film at the center and pull upward slowly. Wind the "rope" onto a glass rod.

-

For Bulk Powder: Vigorously stir the two phases using a high-speed overhead stirrer (2000 RPM) for 15 minutes.

-

-

Work-up: Filter the solid polymer.[7][8] Wash sequentially with water (to remove salts), acetone, and methanol.

-

Drying: Dry in a vacuum oven at 80°C for 12 hours.

Method B: Low-Temperature Solution Polymerization

Best for: High molecular weight, optical-grade films, industrial scale-up. Mechanism: Homogeneous reaction in polar aprotic solvent.

Materials

-

Monomer: 3,3'-Bis(aminomethyl)biphenyl dihydrochloride (10 mmol)

-

Comonomer: Terephthaloyl Chloride (10 mmol)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (anhydrous).[8]

-

Acid Scavenger: Propylene Oxide (PO) or Pyridine.

-

Solubility Aid: Lithium Chloride (LiCl) (optional, prevents polymer precipitation).

Protocol

-

Dissolution & Neutralization:

-

Charge a flame-dried 3-neck flask with the diamine salt and NMP (solid content ~15-20%).

-

Add Pyridine (22 mmol) or Triethylamine. Stir at room temperature until the salt dissolves and the free amine is generated.

-

Optional: Add 2-4 wt% LiCl if the polymer is expected to be highly crystalline.

-

-

Cooling: Cool the solution to 0°C – 5°C using an ice/water bath. Why? The reaction is exothermic; heat can cause side reactions or solvent degradation.

-

Addition: Add the solid Terephthaloyl Chloride in one portion (or dropwise if dissolved in NMP).

-

Reaction:

-

Stir at 0°C for 1 hour. The viscosity will increase significantly (Weisenberg effect).

-

Allow to warm to room temperature and stir for 4–12 hours.

-

If using Propylene Oxide: Add it (25 mmol) after the initial exotherm to scavenge HCl without forming salt precipitates.

-

-

Precipitation: Pour the viscous polymer dope into a high-speed blender containing water or methanol (1:10 ratio).

-

Purification: Boil the fibrous polymer in water for 1 hour to remove trapped solvent/salts. Dry at 100°C under vacuum.

Figure 2: Workflow for Low-Temperature Solution Polymerization.

Method C: Yamazaki-Higashi Direct Polycondensation

Best for: Using Dicarboxylic Acids (cheaper/stable) instead of Acid Chlorides. Mechanism: Phosphorylation reaction using Triphenyl Phosphite (TPP) as a condensing agent.[1][9]

Protocol Summary

-

Mix: Diamine salt (10 mmol) + Dicarboxylic Acid (10 mmol) + LiCl (1g) + CaCl2 (3g) in NMP/Pyridine (4:1 v/v).

-

Activator: Add Triphenyl Phosphite (TPP) (22 mmol).

-

Heat: React at 100°C – 115°C for 3 hours.

-

Note: The Pyridine acts as both solvent and base to neutralize the 2HCl salt. The elevated temperature drives the phosphorylation.

Characterization & Expected Properties[1][2][3][4][7][9][11][12][13]

The following properties are typical for polyamides derived from biphenyl-methylene structures.

| Property | Method | Expected Value | Significance |

| Inherent Viscosity ( | 0.5 g/dL in H₂SO₄ or NMP @ 30°C | 0.5 – 1.5 dL/g | Indicates high molecular weight suitable for films. |

| Glass Transition ( | DSC (10°C/min) | 210°C – 260°C | High thermal stability due to biphenyl rigidity. |

| Solubility | 10 wt% at RT | Soluble in NMP, DMAc, DMSO | Excellent processability (unlike Kevlar). |

| Thermal Decomposition ( | TGA (N₂) | > 450°C | Suitable for high-temp engineering applications. |

Troubleshooting Guide

-

Issue: Low Viscosity / Brittle Film.

-

Cause: Stoichiometric imbalance. The 2HCl salt might be hygroscopic (wet), throwing off the weight.

-

Fix: Dry the monomer salt at 100°C under vacuum for 24h before weighing. Ensure exact 1:1 molar ratio with the acid chloride.

-

-

Issue: Polymer Precipitates During Reaction (Method B).

-

Cause: Polymer is crystallizing or solubility limit reached.

-

Fix: Add LiCl (5 wt%) to the NMP. The Li+ ions disrupt hydrogen bonding between amide groups, keeping the chain extended and soluble.

-

-

Issue: Dark Coloration.

-

Cause: Oxidation of the benzylic amine or impurities in TPP (Method C).

-

Fix: Conduct all reactions under a strict Nitrogen or Argon blanket. Use distilled amines/solvents.

-

References

-

Imai, Y., et al. (1993).[8] Preparation and Properties of Aromatic Polyamides from 2,2'-Bis(p-aminophenoxy)biphenyl. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Yamazaki, N., & Higashi, F. (1974). Studies on reactions of the N-phosphonium salts of pyridines. XI. Preparation of polypeptides and polyamides by means of N-phosphonium salts of pyridines. Journal of Polymer Science: Polymer Chemistry Edition. Link

-

Hsiao, S. H., et al. (2000). Syntheses and properties of polyimides based on bis(p-aminophenoxy)biphenyls. Journal of Polymer Science Part A. Link

-

MIT OpenCourseWare. (2023). Interfacial Polymerization Protocols. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ineosopen.org [ineosopen.org]

- 4. Interfacial polymerization [web.pdx.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Application Notes and Protocols for 3,3'-Bis(aminomethyl)biphenyl dihydrochloride in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the use of 3,3'-bis(aminomethyl)biphenyl dihydrochloride as a versatile ligand in coordination chemistry. While specific, published examples of its coordination complexes are limited in currently accessible literature, this guide establishes a foundational framework based on established principles of coordination chemistry with analogous flexible diamine ligands. We present generalized protocols for the synthesis of coordination complexes, detailed characterization methodologies, and a prospective outlook on potential applications. This document is intended to serve as a starting point for researchers looking to explore the coordination chemistry of this intriguing biphenyl-based ligand.

Introduction: The Potential of 3,3'-Bis(aminomethyl)biphenyl as a Coordination Ligand

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a combination of rigidity and conformational flexibility through rotation around the central C-C bond.[1] Functionalizing this core with coordinating groups, such as the aminomethyl substituents in 3,3'-bis(aminomethyl)biphenyl, creates a ligand with significant potential in coordination chemistry.

The key features of this ligand include:

-

Bidentate Chelation: The two aminomethyl groups can coordinate to a single metal center, forming a stable chelate ring. The flexibility of the aminomethyl arms and the biphenyl backbone allows for adaptation to the preferred coordination geometry of various metal ions.

-

Bridging Capabilities: The spatial separation of the two coordinating groups allows the ligand to bridge two or more metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).[2]

-

Structural Diversity: The rotational freedom of the biphenyl group can lead to a variety of coordination geometries and framework topologies, influenced by the choice of metal ion, counter-anion, and synthesis conditions.

These properties make 3,3'-bis(aminomethyl)biphenyl an attractive candidate for the development of novel catalysts, functional materials, and metallodrugs.

Synthesis of Coordination Complexes: A Generalized Protocol

The synthesis of coordination complexes with diamine ligands can be achieved through several methods, with solution-phase synthesis being the most common.[3] The following protocol is a generalized starting point and will likely require optimization for specific metal precursors and desired products.

Ligand Preparation

The commercially available 3,3'-bis(aminomethyl)biphenyl dihydrochloride must be converted to the free base form to enable coordination.

Protocol: Free Base Generation

-

Dissolve 3,3'-bis(aminomethyl)biphenyl dihydrochloride in a minimal amount of deionized water.

-

While stirring, slowly add a stoichiometric amount (2 equivalents) of a suitable base (e.g., NaOH, KOH, or an organic base like triethylamine).

-

The free base may precipitate out of the solution or can be extracted using an organic solvent such as dichloromethane or diethyl ether.

-

If extracted, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.

-

Characterize the resulting free base to confirm purity before use.

Complex Synthesis: Solution-Phase Method

This method involves the direct reaction of the free ligand with a metal salt in a suitable solvent.

Protocol: General Solution-Phase Synthesis

-

In a clean reaction vessel, dissolve the 3,3'-bis(aminomethyl)biphenyl free base in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or DMF).

-

In a separate vessel, dissolve the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals like Cu(II), Ni(II), Co(II), Zn(II), etc.) in the same or a compatible solvent.

-

Slowly add the metal salt solution to the ligand solution dropwise while stirring. The molar ratio of ligand to metal can be varied to target different stoichiometries (e.g., 1:1, 2:1).

-

Upon mixing, a precipitate may form immediately, or the reaction may require heating under reflux for several hours to proceed to completion.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, slow evaporation of the solvent or vapor diffusion of an anti-solvent (e.g., diethyl ether into a methanol solution) can be used to induce crystallization.

-

Wash the collected solid with a small amount of cold solvent and dry under vacuum.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical. It must dissolve both the ligand and the metal salt while being relatively inert to the reactants. Protic solvents like methanol and ethanol are often good choices for simple coordination complexes, while aprotic solvents like DMF or DMSO may be necessary for less soluble reactants or for obtaining high-quality crystals.

-

Metal Salt Counter-ion: The counter-ion of the metal salt can influence the final structure. Weakly coordinating anions (e.g., ClO₄⁻, BF₄⁻, PF₆⁻) are less likely to interfere with the coordination of the primary ligand to the metal center.

-

Stoichiometry: The ligand-to-metal ratio is a key parameter. A 1:1 ratio might favor the formation of coordination polymers, whereas a 2:1 or 3:1 ratio could lead to discrete mononuclear complexes where the metal's coordination sphere is saturated by the diamine ligand.

Hydrothermal/Solvothermal Synthesis

For crystalline coordination polymers or MOFs, hydrothermal or solvothermal methods are often more effective.[2][4] These reactions are carried out in sealed vessels at elevated temperatures and pressures.[2]

Protocol: General Hydrothermal/Solvothermal Synthesis

-

Combine the 3,3'-bis(aminomethyl)biphenyl free base, the metal salt, and a solvent (water for hydrothermal, an organic solvent for solvothermal) in a Teflon-lined stainless steel autoclave.

-

The pH of the solution can be adjusted using acids or bases, as it can significantly influence the resulting structure.

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to a specific temperature (typically 100-180 °C) for a period of 1 to 3 days.

-

After the reaction time, cool the oven slowly to room temperature to allow for the formation of well-defined crystals.

-

Collect the crystalline product by filtration, wash with the solvent, and air-dry.

Table 1: Example Parameters for Synthesis Optimization

| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale for Variation |

| Metal Salt | CuCl₂·2H₂O | Ni(NO₃)₂·6H₂O | Zn(OAc)₂·2H₂O | Different metals have distinct coordination geometries and can lead to different structures. |

| Solvent | Methanol | Acetonitrile | DMF | Solvent polarity and coordinating ability can influence the reaction kinetics and product solubility. |

| L:M Ratio | 1:1 | 2:1 | 1:2 | Controls the stoichiometry of the final complex; can favor polymeric vs. discrete structures. |

| Temperature | Room Temp. | 60 °C | 120 °C (Solvothermal) | Higher temperatures can overcome kinetic barriers and promote the formation of thermodynamically stable products. |

Characterization of the Coordination Complexes

A thorough characterization is essential to determine the structure and properties of the newly synthesized complexes.

-

Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the N-H stretching and bending frequencies can confirm the coordination of the amino groups to the metal center.

-

UV-Vis Spectroscopy: For complexes with d-d transitions (e.g., Cu(II), Ni(II), Co(II)), UV-Vis spectroscopy can provide information about the coordination environment and geometry of the metal ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination site provide evidence of complexation.

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing.

-

Elemental Analysis (CHN): This technique is used to determine the empirical formula of the complex, which helps to confirm its composition and purity.

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

Potential Applications

While specific applications for complexes of 3,3'-bis(aminomethyl)biphenyl are yet to be reported, based on related structures, several areas of research are promising:

-

Homogeneous and Heterogeneous Catalysis: Diamine-metal complexes are known to be effective catalysts for a variety of organic transformations.[5] The flexible yet defined structure of this ligand could provide a unique steric and electronic environment for catalytic reactions.

-

Luminescent Materials: Coordination polymers and MOFs constructed from aromatic ligands can exhibit interesting photoluminescent properties, with potential applications in sensing and optoelectronics.

-

Drug Development: The biphenyl scaffold is common in pharmaceuticals.[6] Metal complexes can exhibit enhanced biological activity compared to the free ligand. Therefore, these complexes could be investigated for their antimicrobial or anticancer properties.

Visualizations

Workflow for Synthesis and Characterization

Caption: Possible coordination modes of the 3,3'-bis(aminomethyl)biphenyl ligand.

Conclusion

3,3'-Bis(aminomethyl)biphenyl dihydrochloride represents a ligand with considerable, yet largely unexplored, potential in coordination chemistry. Its structural features suggest that it can form a diverse range of coordination complexes, from simple mononuclear species to intricate coordination polymers. The generalized protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to begin investigating the rich coordination chemistry of this ligand. Further research in this area is warranted and is likely to yield novel materials and catalysts with interesting properties and applications.

References

- (Reference details for a relevant paper on bis(amino amides)

- (Reference details for a paper on coordination polymers from biphenyl-tricarboxylic acid would be placed here if available

- Synthetic Methodologies In Coordination Chemistry And Their Role In Catalysis, Medicine, And M

- Synthesis and catalytic applications of titanium amine bis(phenol

- (Reference details for a paper on a two-dimensional coordination polymer would be placed here if available

- (Reference details for a paper on transition metal complexes with a bis-Schiff base ligand would be placed here if available

- (Reference details for a paper on mono- and bis(amidinate)

- Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and C

- Hydrothermal synthesis and crystal structure of poly[bis(μ3-3,4-diaminobenzoato)

- (Reference details for a paper on a cobalt(II)

- (Reference details for a paper on a 2,2′-bipyridyl-3,3′-bis-imine ligand would be placed here if available

- Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. (2022).

- (Reference details for a paper on a 2,2′-bipyridyl-3,3′-bis-imine ligand would be placed here if available

- (Reference details for a paper on a manganese(II)

- (Reference details for a paper on C-H functionalization and photocatalysis would be placed here if available

- (Reference details for a paper on lanthanoid complexes would be placed here if available

- (Reference details for a paper on Cu(II) and Ni(II)

- Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-d

- (Reference details for a paper on bismuth complexes would be placed here if available

- (Reference details for a paper on bis(trimethylsilyl)

- (Reference details for a paper on a trinuclear iron complex would be placed here if available

- (Reference details for a paper on a bismuth(III)

- (Reference details for a paper on N-(3,5-bis(trifluoromethyl)benzyl)

Sources

- 1. Spectroscopic and molecular structure characterization of the bis(2-aminophenol)(5, 10, 15, 20-tetraphenylporphyrinato) cobalt(II) complex [scirp.org]

- 2. ETD | Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals | ID: 5d86p135d | Emory Theses and Dissertations [etd.library.emory.edu]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and catalytic applications of titanium amine bis(phenolate) complexes [ros.hw.ac.uk]

- 6. Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: High-Performance Synthesis of Biphenyl-Linked Covalent Organic Frameworks (TpBD Series)

Executive Summary

This application note details the synthesis of TpBD , a benchmark Covalent Organic Framework (COF) formed by the condensation of 1,3,5-triformylphloroglucinol (Tp) and Benzidine (BD) .[1] Unlike early imine-linked COFs (e.g., COF-300) which suffer from hydrolytic instability, TpBD utilizes keto-enol tautomerism to "lock" the reversible Schiff-base bonds into stable

Scientific Foundation: The Stability-Crystallinity Paradox

The synthesis of COFs relies on Dynamic Covalent Chemistry (DCC) .[2][3] To form an ordered crystal, bond formation must be reversible to allow for error correction (annealing).[4] However, this reversibility typically renders the final material unstable in water or acid.

The "Locking" Mechanism

The TpBD system circumvents this paradox. The reaction begins with a reversible Schiff-base condensation (imine formation). However, the presence of hydroxyl groups ortho to the aldehyde in the Tp precursor drives an irreversible proton transfer. This enol-to-keto tautomerization transforms the labile imine bond (

Mechanistic Pathway Diagram

Figure 1: Reaction pathway transitioning from reversible dynamic error correction to irreversible chemical locking via keto-enol tautomerism.

Standardized Solvothermal Protocol

Safety Warning: Benzidine is a known carcinogen. All handling must occur in a fume hood with double nitrile gloves and appropriate PPE.

Materials & Stoichiometry

-

Aldehyde (Linker A): 1,3,5-Triformylphloroglucinol (Tp) [MW: 210.14 g/mol ]

-

Amine (Linker B): Benzidine (BD) [MW: 184.24 g/mol ]

-

Molar Ratio: 1 : 1.5 (Aldehyde : Amine) to ensure stoichiometric imine formation.

-

Solvent System: 1:1 mixture of Mesitylene and 1,4-Dioxane.

-

Catalyst: 3M Aqueous Acetic Acid.[5]

Step-by-Step Workflow

Step 1: Precursor Loading

Weigh 63 mg (0.3 mmol) of Tp and 83 mg (0.45 mmol) of Benzidine into a 10 mL Pyrex tube.

-

Expert Insight: Physical mixing is not required; the solvent will dissolve the amine first.

Step 2: Solvent & Catalyst Addition

Add 1.5 mL Mesitylene and 1.5 mL 1,4-Dioxane . Sonicate for 10 minutes until a homogeneous dispersion is achieved. Add 0.5 mL of 3M Acetic Acid dropwise.

-

Expert Insight: The solution will turn bright yellow/orange immediately due to initial amorphous imine formation. The acetic acid acts as a modulator, slowing down nucleation to allow crystal growth.

Step 3: Degassing (Critical Step)

Flash freeze the tube in liquid nitrogen. Connect to a vacuum manifold and pump down to < 50 mTorr. Thaw the sample while under static vacuum (or closed valve). Repeat this Freeze-Pump-Thaw cycle 3 times.

-

Why? Oxygen inhibits the reversibility of the imine bond formation and promotes oxidative degradation of the amine.

Step 4: Solvothermal Synthesis

Flame-seal the tube under vacuum. Place in an oven at 120°C for 72 hours (3 days) .

-

Note: Do not disturb the oven. Temperature fluctuations induce defects.

Step 5: Isolation & Activation

Cool to room temperature.[6] Filter the red/dark-red precipitate. Washing: Wash copiously with Acetone and THF to remove unreacted monomers. Soxhlet Extraction: Extract with THF for 24 hours. Drying: Vacuum dry at 100°C for 12 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the solvothermal synthesis of TpBD COF.

Quality Control & Characterization

To validate the synthesis, compare your data against these benchmark parameters.

| Technique | Parameter | Expected Result | Interpretation |

| PXRD | Low Angle Peak ( | ~3.3° - 3.7° | Indicates formation of the (100) plane; confirms long-range order. |

| BET | Surface Area | 500 - 900 | High porosity. Values <400 suggest pore collapse or trapped oligomers. |

| FT-IR | C=O Stretch | Disappears | Indicates consumption of aldehyde. |

| FT-IR | C-N Stretch | ~1290 | Confirms C-N bond formation.[7] |

| FT-IR | C=C Stretch | ~1580 | Characteristic of the keto-enamine tautomer. |

| Stability | Acid Soak (3M HCl) | Structure Retained | Confirm by PXRD after 24h soak. |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Amorphous Product | Reaction too fast (Kinetic trap). | Reduce temperature to 100°C or decrease catalyst concentration (try 0.1 mL AcOH). |

| Low Surface Area | Pores blocked by unreacted monomers. | Extend Soxhlet extraction time; ensure activation is done under high vacuum. |

| Yellow Powder | Incomplete tautomerization. | Ensure temperature reached 120°C; check if the tube was properly sealed (solvent loss). |

| Tube Explosion | Pressure buildup. | Insufficient degassing. Ensure 3 full Freeze-Pump-Thaw cycles. |

References

-

Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical (Acid/Base) Stability via a Combined Reversible and Irreversible Route. Journal of the American Chemical Society.[8][9]

-

Biswal, B. P., et al. (2013).[8] Mechanochemical Synthesis of Chemically Stable Isoreticular Covalent Organic Frameworks. Journal of the American Chemical Society.[8][9]

-

Diercks, C. S., & Yaghi, O. M. (2017). The atom, the molecule, and the covalent organic framework. Science.

-

Chandra, S., et al. (2013).[8] Chemically Stable Multilayered Covalent Organic Nanosheets from Covalent Organic Frameworks via Mechanical Delamination. Journal of the American Chemical Society.[8][9]

Sources

- 1. WO2014057504A1 - Porous crystalline frameworks, process for the preparation therof and their mechanical delamination to covalent organic nanosheets (cons) - Google Patents [patents.google.com]

- 2. Crystallinity and stability of covalent organic frameworks - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchers.usask.ca [researchers.usask.ca]

- 6. rsc.org [rsc.org]

- 7. The Preparation of Covalent Bonding COF-TpBD Coating in Arrayed Nanopores of Stainless Steel Fiber for Solid-Phase Microextraction of Polycyclic Aromatic Hydrocarbons in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Generation of Free 3,3'-Bis(aminomethyl)biphenyl

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the quantitative removal of hydrogen chloride (HCl) from 3,3'-Bis(aminomethyl)biphenyl dihydrochloride to yield the corresponding free amine. We will explore the chemical principles, compare methodologies, provide step-by-step protocols, and troubleshoot common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of removing HCl from 3,3'-Bis(aminomethyl)biphenyl dihydrochloride?

A1: 3,3'-Bis(aminomethyl)biphenyl is often supplied as a dihydrochloride salt for enhanced stability and solubility in polar solvents. However, for many synthetic applications, such as amide bond formation, imine synthesis, or other nucleophilic reactions, the amine groups must be in their neutral, "free amine" form to be reactive. The presence of HCl renders the amines as non-nucleophilic ammonium salts. Therefore, neutralization and removal of the HCl is a mandatory prerequisite for subsequent chemical transformations.

Q2: What is the fundamental principle behind HCl removal?

A2: The process is a classic acid-base neutralization reaction.[1] The dihydrochloride salt consists of two protonated aminomethyl groups (R-CH₂NH₃⁺Cl⁻). By introducing a base, we deprotonate these ammonium ions to regenerate the neutral amine (R-CH₂NH₂) and form a salt byproduct. The goal is to choose a base and a workup procedure that allows for the easy separation of the desired free amine from the newly formed salt and any excess base.

Q3: What are the primary methods for generating the free amine?

A3: The most common methods include:

-

Aqueous Basic Wash (Liquid-Liquid Extraction): Ideal for compounds with low water solubility.

-

Anhydrous Neutralization: Necessary when the subsequent reaction is moisture-sensitive.

-

Ion-Exchange (IEX) Chromatography: A high-purity method suitable for water-soluble amines or when residual salts are a concern.

The choice of method depends critically on the scale of the reaction, the required purity of the free amine, its solubility properties, and the sensitivity of subsequent reactions to water or residual base.

Method Selection and Troubleshooting Guide

This section provides detailed protocols and the rationale behind them, presented in a troubleshooting-oriented Q&A format.

Q: What is the most common and direct method for a small to medium-scale experiment?

A: Liquid-Liquid Extraction (LLE) using an aqueous basic solution is the standard and most robust method, assuming your free amine has limited water solubility.

The biphenyl core of 3,3'-Bis(aminomethyl)biphenyl suggests it is largely hydrophobic, making it an excellent candidate for LLE.[2] The process involves dissolving the salt in a suitable organic solvent and washing with an aqueous solution of a base. The free amine remains in the organic layer, while the resulting inorganic salt (e.g., NaCl) partitions into the aqueous layer.[3][4]

Protocol 1: Free Amine Generation via Aqueous Basic Wash

Objective: To isolate the free 3,3'-Bis(aminomethyl)biphenyl in an organic solvent.

Step-by-Step Methodology:

-

Dissolution: Dissolve the 3,3'-Bis(aminomethyl)biphenyl dihydrochloride salt in a minimal amount of a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)). If solubility is low, a co-solvent like methanol can be added, but it must be removed later.

-

Neutralization: Transfer the organic solution to a separatory funnel. Add a 1-2 M aqueous solution of a suitable base (see Table 1). A volume equal to the organic layer is a good starting point.

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

-

Phase Separation: Allow the layers to separate fully. The organic layer contains your free amine, and the aqueous layer contains the salt byproduct. Drain the aqueous layer.

-

pH Check: Test the pH of the aqueous layer with pH paper. It should be distinctly basic (pH > 10) to ensure complete deprotonation. If not, repeat the wash with fresh basic solution.

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step helps to remove residual water and any remaining inorganic salts from the organic phase.

-

Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the free amine, which should be used promptly or stored under an inert atmosphere.

Expert Insight: The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) may not be strong enough to fully deprotonate the second ammonium salt. Stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are generally more effective.[5][6]

Data Summary: Comparison of Common Aqueous Bases

| Base | pKb (Conjugate Acid) | Strength | Byproduct | Comments |

|---|---|---|---|---|

| NaHCO₃ | 7.65 | Weak | NaCl, H₂O, CO₂ | May not be sufficient for complete deprotonation. CO₂ evolution can cause pressure buildup. |

| K₂CO₃ | 3.67 | Moderate | KCl, KHCO₃ | Good choice, less aggressive than NaOH. Soluble byproducts. |

| NaOH | -1.74 | Strong | NaCl, H₂O | Ensures complete deprotonation. Can be corrosive. |

| KOH | -1.74 | Strong | KCl, H₂O | Similar to NaOH, may result in less solid formation in some cases.[5] |

Visual Workflow: Liquid-Liquid Extraction (LLE)

Caption: Workflow for free amine generation using LLE.

Q: My subsequent reaction is water-sensitive. How can I prepare the free amine under anhydrous conditions?

A: Use a non-nucleophilic organic base in an aprotic solvent, followed by filtration.

For moisture-sensitive applications, introducing water is not an option. The strategy here is to use a tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), as a base. These bases will scavenge the HCl, forming a solid ammonium salt that can be filtered off.

Protocol 2: Anhydrous Free Amine Generation

Objective: To generate a solution of the free amine in an anhydrous organic solvent.

Step-by-Step Methodology:

-

Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the 3,3'-Bis(aminomethyl)biphenyl dihydrochloride in a suitable anhydrous aprotic solvent (e.g., DCM, THF, or the solvent for your next reaction).

-

Base Addition: Add a slight excess (2.2 to 2.5 equivalents) of anhydrous triethylamine or DIPEA dropwise to the stirred suspension at 0 °C.

-

Reaction: Allow the mixture to stir and warm to room temperature over 1-2 hours. The formation of a white precipitate (triethylammonium chloride) should be observed.

-

Filtration: Filter the mixture through a pad of Celite® or a fine porosity sintered glass funnel under inert atmosphere to remove the solid ammonium salt.

-

Rinsing: Rinse the flask and the filter cake with a small amount of the anhydrous solvent to ensure complete transfer of the product.

-

Usage: The resulting filtrate is a solution of the free amine, which can be used directly in the subsequent moisture-sensitive reaction.

Expert Insight: This method is convenient as it often allows for a "one-pot" procedure. However, the resulting solution will contain a slight excess of the tertiary amine base, which must be compatible with the downstream chemistry.

Visual Workflow: Anhydrous Neutralization

Caption: Anhydrous workflow for generating the free amine.

Q: I need exceptionally high-purity free amine, or my compound is too water-soluble for LLE. What is the best approach?

A: Use a basic ion-exchange (IEX) resin.

This method is elegant and provides a very clean product. The amine salt solution is passed through a column packed with a basic resin. The resin captures the H⁺ and Cl⁻ ions (or exchanges its counter-ion, e.g., OH⁻, for Cl⁻), allowing the neutral free amine to elute.[7][8] This is particularly useful for polar or water-soluble amines where extraction is problematic.[6]

Protocol 3: Purification via Basic Ion-Exchange Resin

Objective: To obtain a high-purity solution of the free amine, free from inorganic salts.

Step-by-Step Methodology:

-

Resin Preparation: Select a suitable weak base anion exchange resin (e.g., Amberlyst® A21).[9] Prepare a slurry of the resin in a suitable solvent (e.g., Methanol) and pack it into a chromatography column.

-

Equilibration: Wash the packed column extensively with the same solvent until the eluent is neutral.

-

Loading: Dissolve the 3,3'-Bis(aminomethyl)biphenyl dihydrochloride in a minimum amount of the solvent and load it onto the column.

-

Elution: Elute the column with the solvent. The resin will retain the HCl, and the free amine will pass through.

-

Monitoring: Collect fractions and monitor them for the presence of the product using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC)).

-

Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the high-purity free amine.

Visual Diagram: Ion-Exchange Mechanism

Caption: Mechanism of HCl removal by a free base IEX resin.

References

-

ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

- Google Patents. (n.d.). US5912387A - Amine heat stable salt neutralization having reduced solids.

- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.

-

ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

-

ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

-

SpringerLink. (n.d.). Extraction of hydrogen chloride by a coupled reaction-solvent extraction process. Retrieved from [Link]

-

CHIMIART. (n.d.). Neutralizing Amine. Retrieved from [Link]

- Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.

-

Periodica Polytechnica. (2015, September 16). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Retrieved from [Link]

- Google Patents. (n.d.). US3159632A - Repetitive process for the removal and/or recovery of amines from aqueous solutions.

-

Sciencemadness Discussion Board. (2014, April 14). Converting amino acid salts to freebase amino acids? Retrieved from [Link]

-

PubMed. (n.d.). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Retrieved from [Link]

-

Water Quality Association. (n.d.). ION EXCHANGE. Retrieved from [Link]

-

ACS Publications. (2020, December 31). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2015, July 10). How can I separate HCl from amine hydrogenchloride solution by electrolysis? Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). 1: Liquid-Liquid Extraction. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values for aminophenols isomers. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Biphenyldiol. Retrieved from [Link]

-

Studia UBB Chemia. (n.d.). STRUCTURAL CHARACTERIZATION OF SOME SYMMETRIC BIS-IMINES. Retrieved from [Link]

-

ScienceDirect. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

ACS Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1462 - 1,3-BIS(AMINOMETHYL)BENZENE. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US5912387A - Amine heat stable salt neutralization having reduced solids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]

Improving solubility of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride in DMSO

Executive Summary: The "Salt vs. Solvent" Conflict

As researchers, we often encounter a paradox with compounds like 3,3'-Bis(aminomethyl)biphenyl dihydrochloride . You selected the dihydrochloride (2HCl) salt form because it offers superior stability and crystallinity compared to the free base. However, this same feature becomes a liability when working with Dimethyl Sulfoxide (DMSO) .[1][2]

The Core Mechanism:

DMSO is a polar aprotic solvent .[3] While it is excellent at solvating cations (via its oxygen lone pairs), it is poor at solvating small, hard anions like chloride (

To improve solubility, we must either (A) disrupt the lattice using a co-solvent that solvates anions (Water) or (B) chemically remove the ionic charge (In-situ Free-Basing).[1]

Diagnostic Workflow: Select Your Protocol

Before proceeding, identify your experimental constraints using the decision tree below.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for water and chemical additives.

Technical Protocols

Method A: The "Aqueous Spike" (Hybrid Solvation)

Recommended for: Biological assays (cell culture, ELISA) where small amounts of water are acceptable.[1]

The Logic: Water is a protic solvent that solvates chloride ions perfectly. By dissolving the salt in a minimal volume of water first, you break the lattice. You then dilute with DMSO, which keeps the organic backbone in solution.[1]

| Step | Action | Technical Note |

| 1 | Calculate total volume. | Example: Target is 1 mL of 10 mM stock. |

| 2 | Add 5-10% of final volume as sterile water . | For 1 mL total, add 50–100 µL water to the powder.[1] |

| 3 | Vortex until clear. | The salt should dissolve instantly in water. |

| 4 | Add DMSO dropwise to volume. | Add 900–950 µL DMSO. Vortex continuously. |

| 5 | Sonicate if hazy. | 30-60 seconds at 40 kHz. |

Critical Warning: Do not reverse this order. Adding water after DMSO can sometimes cause an exothermic "crash out" due to hydration shell competition.

Method B: In-Situ Free-Basing (Chemical Modification)

Recommended for: Synthetic chemistry or High-Throughput Screening (HTS) where water is strictly prohibited.[1]

The Logic: We use an organic base to deprotonate the ammonium groups (

Reagents:

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Stoichiometry: You need at least 2 equivalents of base (one for each HCl).

Protocol:

-

Weigh the 3,3'-Bis(aminomethyl)biphenyl dihydrochloride.

-

Add pure DMSO to 80% of the target volume.

-

Add 2.5 equivalents of DIPEA/TEA.

-

Calculation:

.

-

-

Vortex vigorously. The solution should clear as the free base forms.

-

Bring to final volume with DMSO.

Validation: This method generates amine hydrochloride salt byproducts (e.g., DIPEA[1]·HCl), which are generally soluble in DMSO.[1][4][5] Ensure your downstream assay controls for the presence of the organic base.

Troubleshooting & FAQs

Q1: I dissolved it in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is the classic "Solubility Cliff." Your compound is hydrophobic (biphenyl core). In DMSO, it is soluble.[1][2][3][4][6][7][8] When you spike it into media (aqueous), the DMSO concentration drops to <1%.[1] The water molecules immediately strip away the DMSO, forcing the hydrophobic biphenyl rings to aggregate and crash out.[1]

-

Fix: Use a stepwise dilution . Dilute your 10 mM DMSO stock to 1 mM in DMSO first. Then, dilute that 1 mM intermediate 1:10 into PBS (rapidly vortexing). Finally, add that mixture to your media.[1]

Q2: Can I just heat it to 80°C? A: Heating increases kinetic energy and temporarily increases solubility. However, for dihydrochloride salts, the lattice energy is thermodynamic.[1] Once the solution cools back to room temperature (or 37°C), the salt is likely to re-crystallize, often as needle-like structures that can puncture cell membranes.[1] Method A or B is safer than heat alone. [1]

Q3: The solution looks "jelly-like" or viscous. A: This indicates the formation of a supramolecular gel. The biphenyl rings are stacking (pi-pi interactions) while the amine groups are hydrogen bonding.

-

Fix: Add a "chaotropic" agent if your assay permits, or simply increase the ionic strength by using Method A (the water/ions help break the gel network).

Q4: Is the dihydrochloride salt acidic? A: Yes. 3,3'-Bis(aminomethyl)biphenyl dihydrochloride is a weak acid in solution.[1]

-

Impact: A 10 mM solution in unbuffered water/DMSO can drop the pH significantly (pH ~3-4). This acidity alone can cause precipitation in pH-sensitive buffers or toxicity in cells. Always check pH after dissolution and buffer accordingly.

Quantitative Solubility Data (Estimated)

| Solvent System | Estimated Solubility (25°C) | Mechanism |

| Pure Water | High (>50 mM) | Ionic solvation of |

| Pure DMSO | Low (<5 mM) | Poor anion solvation; lattice energy dominates |

| DMSO + 5% Water | Moderate-High (~20-30 mM) | Water solvates anions; DMSO solvates organic core |

| DMSO + 2.5 eq DIPEA | High (>50 mM) | Conversion to lipophilic free base |

References

-

Compound Identity: 3,3'-Bis(aminomethyl)biphenyl dihydrochloride. CAS: 214400-72-3. PubChem CID: 16717 (Related Free Base).[9]

-

Solubility Principles: Popa-Burke, I., & Russell, J. (2014).[1][7] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302–1308.[1][7] Link

-

Salt Solvation: Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1] Link

-

In-Situ Free Basing: Li, P., & Zhao, L. (2016).[1] "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics. (General principle of pH adjustment in co-solvent systems).

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]

Neutralization protocols for 3,3'-Bis(aminomethyl)biphenyl dihydrochloride prior to polymerization

The following technical guide details the neutralization and isolation protocols for 3,3'-Bis(aminomethyl)biphenyl dihydrochloride (CAS: 214400-72-3, or related analogs). This guide is structured to assist researchers in preparing the monomer for high-molecular-weight polymerization (e.g., Polyimides, Polyamides).[1][2]

Topic: Neutralization of 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride[1][2]

Core Technical Analysis

Compound Identity & Behavior:

-

Chemical Nature: Unlike benzidine derivatives (where the amine is directly attached to the ring), this compound is a benzylamine analog (Biphenyl-Ph-CH₂-NH₂).[1][2]

-

pKa Implications: The amino groups are aliphatic in character, with a pKa of approximately 9.0–9.5 . This is significantly more basic than aniline derivatives (pKa ~4.6).

-

Solubility Switch:

-

Polymerization Risk: Failure to completely neutralize the HCl results in ammonium species (

) which are non-nucleophilic, terminating chain growth and preventing high molecular weight polymer formation.[1][2]

Decision Matrix: Which Protocol Do You Need?

Before proceeding, identify your polymerization method.[1][2] The neutralization strategy differs fundamentally between interfacial and solution techniques.

Figure 1: Decision tree for selecting the appropriate neutralization protocol based on downstream application.

Protocol A: In-Situ Neutralization (Interfacial Polymerization)

Objective: Prepare a reactive aqueous phase for reaction with an acid chloride (e.g., Sebacoyl chloride) in an organic phase.[1][2]

Reagents:

-

Base: Sodium Carbonate (

) or Sodium Hydroxide ( -

Surfactant (Optional): Sodium Lauryl Sulfate (SLS)[2]

Step-by-Step Workflow:

-

Dissolution: Dissolve the dihydrochloride salt in deionized water. The solution will be acidic (pH ~1-2).

-

Base Addition (Stoichiometry is Critical):

-

Add 2.2 equivalents of

or -

Why 2.2 eq? You need 2.0 eq to neutralize the attached HCl and a slight excess (0.2 eq) to act as an acid scavenger for the HCl generated during the polymerization itself.

-

-

Phase Observation:

-

Upon adding base, the solution may turn cloudy as the free amine (hydrophobic biphenyl core) precipitates.[1]

-

Action: If a precipitate forms, add a surfactant (0.1% SLS) or a water-miscible cosolvent (Acetone/THF, <20% v/v) to create a stable emulsion.[1][2] Do not filter. The dispersed amine will react at the interface.

-

-

Execution: Immediately layer the organic phase containing the diacid chloride over this aqueous phase.